molecular formula C11H14FNO B021602 2-(4-Fluorophenyl)-2-methylmorpholine CAS No. 109461-46-3

2-(4-Fluorophenyl)-2-methylmorpholine

Cat. No. B021602
M. Wt: 195.23 g/mol
InChI Key: IHMLZEWIFPIGKG-UHFFFAOYSA-N
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Description

"2-(4-Fluorophenyl)-2-methylmorpholine" is a compound that likely shares characteristics with fluorinated organic compounds, which are of significant interest due to their unique properties and applications in various fields including pharmaceuticals, agrochemicals, and materials science. Fluorinated compounds often exhibit enhanced stability, lipophilicity, and bioactivity compared to their non-fluorinated counterparts.

Synthesis Analysis

The synthesis of fluorinated compounds, like "2-(4-Fluorophenyl)-2-methylmorpholine," often involves the incorporation of fluorine or fluorinated groups into organic molecules. Techniques such as direct fluorination, nucleophilic substitution, and electrophilic addition are commonly employed. For example, a practical synthesis approach for related fluorinated biphenyls has been developed, highlighting the challenges and solutions in introducing fluorine into complex organic molecules (Qiu et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of fluorinated compounds is critical for understanding their properties and reactivity. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are utilized to elucidate the structural features. The presence of fluorine can significantly influence the molecular conformation, electronic distribution, and intermolecular interactions due to its high electronegativity and small size.

Chemical Reactions and Properties

Fluorinated compounds participate in various chemical reactions, including those specific to the presence of fluorine. The C-F bond's strength and the fluorine atom's electronic effects play a significant role in determining the compound's reactivity. Fluorine can affect the acidity of proximal hydrogens, facilitate unique substitution reactions, and impact the stability of intermediates and products.

Physical Properties Analysis

The incorporation of fluorine into organic molecules typically affects their physical properties, such as boiling point, solubility, and thermal stability. Fluorinated compounds often exhibit increased volatility, hydrophobicity, and resistance to degradation compared to their non-fluorinated counterparts. These properties are crucial for applications in medicinal chemistry, where fluorinated molecules can exhibit enhanced membrane permeability and metabolic stability.

Chemical Properties Analysis

The chemical properties of fluorinated compounds are influenced by the strong electronegativity of fluorine, which affects the electron density on adjacent atoms and bonds. This can lead to increased reactivity in certain contexts, such as electrophilic aromatic substitution, and decreased reactivity in others, like nucleophilic attack on carbonyl carbons adjacent to fluorine. The unique chemical behavior of fluorinated compounds is leveraged in the design of pharmaceuticals, agrochemicals, and materials with specific functionalities.

For further details and a deeper understanding of fluorinated compounds and their synthesis, molecular structure, and properties, the following references provide valuable information: (Qiu et al., 2009), (Gmeiner, 2020).

Scientific Research Applications

Fluorination and Synthesis

  • Fluorination of Morpholine Derivatives : The fluorination of 4-methylmorpholine with cobalt(III) fluoride produces various highly fluorinated morpholines, including derivatives similar to 2-(4-Fluorophenyl)-2-methylmorpholine. This process is elucidated using mass spectrometry and NMR spectroscopy, proposing a cation-radical mechanism (Rendell & Wright, 1978).

  • Development of Water-Soluble Prodrugs : A study on phosphorylated morpholine acetal human neurokinin-1 receptor antagonists reveals the synthesis of compounds with structures similar to 2-(4-Fluorophenyl)-2-methylmorpholine, which are identified as potential water-soluble prodrugs for intravenous administration in humans (Hale et al., 2000).

Chemical Structure Analysis

  • Structural Analysis of Isomers : The structural analysis of compounds like (Z)-3-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholinoprop-2-en-1-one, an isomer of flumorph, provides insights into the arrangement of molecules similar to 2-(4-Fluorophenyl)-2-methylmorpholine, contributing to understanding their chemical properties (Chai & Liu, 2011).

  • Solid-State Characterization for Pharmaceutical Development : Solid-state characterization methods applied to pharmaceutical compounds with structures akin to 2-(4-Fluorophenyl)-2-methylmorpholine aid in selecting forms for drug development. This includes using techniques like vibrational spectroscopy, X-ray diffraction, and NMR (Katrincic et al., 2009).

Industrial Applications

  • Applications in Fiber Manufacturing : N-Methylmorpholine derivatives are used in extracting aromatic hydrocarbons and as solvents in manufacturing cellulose fibers, showing the industrial relevance of compounds similar to 2-(4-Fluorophenyl)-2-methylmorpholine (Markosyan et al., 2013).

  • Chromatographic Enantioseparation : The use of cellulose phenylcarbamate derivatives for chromatographic enantioseparation, involving compounds like 2-(4-Fluorophenyl)-2-methylmorpholine, demonstrates their importance in analytical chemistry (Yashima et al., 1996).

Safety And Hazards

This involves understanding the health risks associated with exposure to the compound, its environmental impact, and safety measures for handling and storage.


Future Directions

This could involve potential applications of the compound, ongoing research, and areas for future study.


For a specific compound like “2-(4-Fluorophenyl)-2-methylmorpholine”, you would need to look up these details in scientific literature or databases. Please note that not all compounds will have information available for all these categories. If you have access to a university or a public library, you might be able to access scientific databases like PubMed, SciFinder, or Web of Science for more information. You could also try searching for the compound in online resources like Google Scholar, the PubChem Project, or the Protein Data Bank. Please remember to evaluate the reliability of your sources when gathering information.


properties

IUPAC Name

2-(4-fluorophenyl)-2-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-11(8-13-6-7-14-11)9-2-4-10(12)5-3-9/h2-5,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMLZEWIFPIGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCO1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388924
Record name 2-(4-fluorophenyl)-2-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2-methylmorpholine

CAS RN

109461-46-3
Record name 2-(4-fluorophenyl)-2-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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